8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
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Overview
Description
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a complex organic compound that belongs to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This particular compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated flavonoid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the preparation of the core flavonoid structure, followed by selective deuteration using deuterated reagents under controlled conditions. Common reagents used in the synthesis include deuterated solvents and catalysts that facilitate the incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydroflavonoids.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include quinones, dihydroflavonoids, and substituted flavonoids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one has several scientific research applications:
Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of deuterated drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and bioavailability. It may exert its effects by modulating oxidative stress, inhibiting inflammatory pathways, and interacting with specific enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Quercetin: A well-known flavonoid with similar antioxidant properties.
Kaempferol: Another flavonoid with anti-inflammatory and anticancer activities.
Luteolin: Known for its neuroprotective and anti-inflammatory effects.
Uniqueness
The presence of deuterium atoms in 8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one makes it unique compared to other flavonoids. Deuteration can enhance the compound’s metabolic stability and reduce its rate of degradation, potentially leading to improved therapeutic efficacy and longer duration of action.
Properties
CAS No. |
220930-97-2 |
---|---|
Molecular Formula |
C21H20O9 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
8-deuterio-3-(3,5-dideuterio-4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-7,9,16,18-23,25-27H,8H2/t16-,18-,19+,20-,21-/m1/s1/i3D,4D,7D |
InChI Key |
KYQZWONCHDNPDP-KZZMWQAMSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=C(C2=O)C=CC(=C3[2H])O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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